

3-(Prop-2-yn-1-yl)oxolane-2,5-dione chemical properties

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Compound of Interest

Compound Name: 3-(Prop-2-yn-1-yl)oxolane-2,5-dione

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Technical Guide: 3-(Prop-2-yn-1-yl)oxolane-2,5-dione

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **3-(Prop-2-yn-1-yl)oxolane-2,5-dione**, a bifunctional molecule incorporating a reactive succinic anhydride moiety and a terminal alkyne. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from the well-characterized properties of its constituent functional groups: the oxolane-2,5-dione (succinic anhydride) ring and the propargyl group. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential synthesis, reactivity, and physicochemical characteristics. All quantitative data for the parent structures are summarized in tables, and key conceptual workflows are visualized using diagrams.

Introduction

3-(Prop-2-yn-1-yl)oxolane-2,5-dione is a molecule of interest in organic synthesis and medicinal chemistry. Its structure combines the electrophilic nature of a cyclic anhydride with the versatile reactivity of a terminal alkyne. The succinic anhydride ring is susceptible to nucleophilic attack, making it a useful acylating agent for introducing a carboxylate-containing chain.^{[1][2]} The propargyl group, with its terminal triple bond, can participate in a wide range of

reactions, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), metal-catalyzed couplings, and addition reactions.[3][4] This dual functionality makes **3-(Prop-2-yn-1-yl)oxolane-2,5-dione** a potentially valuable building block for the synthesis of complex molecules, polymers, and bioconjugates.

Physicochemical Properties

Direct experimental data for **3-(Prop-2-yn-1-yl)oxolane-2,5-dione** is not readily available in the current literature. However, we can infer its likely properties by examining its constituent components: succinic anhydride and propargyl alcohol.

Properties of Parent Structures

The following tables summarize the known physical and chemical properties of succinic anhydride and propargyl alcohol.

Table 1: Chemical Properties of Succinic Anhydride

Property	Value	Reference(s)
IUPAC Name	Oxolane-2,5-dione	[5]
Molecular Formula	C ₄ H ₄ O ₃	[5][6]
Molecular Weight	100.07 g/mol	[5][6]
Appearance	Colorless needles or white crystalline solid	[6]
Melting Point	119-120 °C	[5]
Boiling Point	261 °C	[5]
Solubility	Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether; decomposes in water.	[5][6]
Reactivity	Highly reactive towards nucleophiles (water, alcohols, amines).	[1][2]

Table 2: Chemical Properties of Propargyl Alcohol

Property	Value	Reference(s)
IUPAC Name	Prop-2-yn-1-ol	[7]
Molecular Formula	C ₃ H ₄ O	[7][8][9]
Molecular Weight	56.07 g/mol	[9]
Appearance	Colorless liquid	[8][9][10]
Melting Point	-51 to -48 °C	[7]
Boiling Point	114-115 °C	[7][11]
Density	0.9715 g/cm ³	[7]
Solubility	Miscible with water and most polar organic solvents.	[7][8][10]
pKa	13.6	[7]
Reactivity	The terminal alkyne is acidic and participates in addition and coupling reactions. The alcohol can be oxidized.	[7][12]

Inferred Properties of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione

Based on the properties of its parent structures, the following characteristics can be predicted for **3-(Prop-2-yn-1-yl)oxolane-2,5-dione**.

Table 3: Inferred Properties of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione

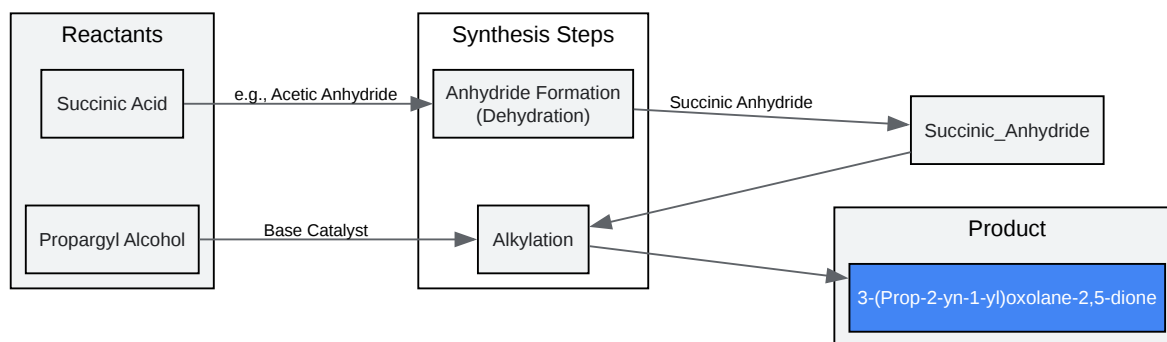
Property	Inferred Value/Characteristic
Molecular Formula	C ₇ H ₆ O ₃
Molecular Weight	138.12 g/mol
Appearance	Likely a solid at room temperature.
Melting Point	Expected to be higher than propargyl alcohol but potentially lower than succinic anhydride.
Boiling Point	Likely higher than both parent compounds due to increased molecular weight.
Solubility	Expected to be soluble in a range of polar organic solvents. Its stability in water would be low due to the reactivity of the anhydride group.
Reactivity	Bifunctional, exhibiting the reactivity of both a cyclic anhydride and a terminal alkyne.

Synthesis and Experimental Protocols

A plausible and direct synthetic route to **3-(Prop-2-yn-1-yl)oxolane-2,5-dione** is the esterification of succinic anhydride with propargyl alcohol. This reaction would involve the nucleophilic attack of the hydroxyl group of propargyl alcohol on one of the carbonyl carbons of the succinic anhydride ring, leading to ring-opening. Subsequent dehydration would be required to form the cyclic product. A more direct, though less common, approach could involve the alkylation of a pre-formed succinic anhydride anion with propargyl bromide, though this would likely lead to a mixture of products.

Proposed Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of **3-(Prop-2-yn-1-yl)oxolane-2,5-dione** from succinic acid and propargyl alcohol.



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Caption: Plausible synthesis of **3-(Prop-2-yn-1-yl)oxolane-2,5-dione**.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize **3-(Prop-2-yn-1-yl)oxolane-2,5-dione**.

Materials:

- Succinic anhydride (1.0 eq)
- Propargyl alcohol (1.1 eq)
- Anhydrous toluene
- Pyridine (catalytic amount)
- Dean-Stark apparatus
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography

- Hexanes and ethyl acetate for elution

Procedure:

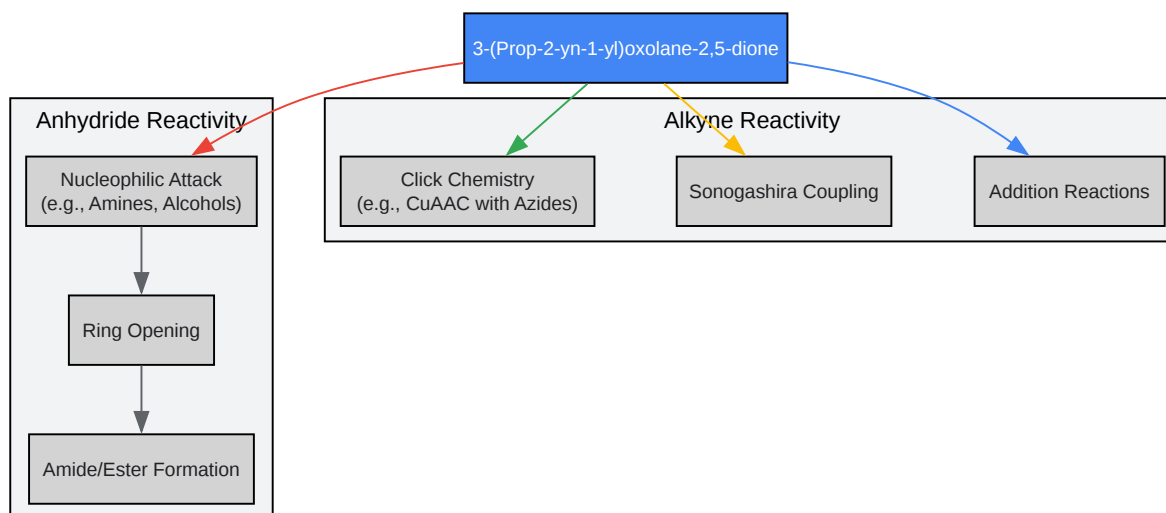
- To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add succinic anhydride and anhydrous toluene.
- Add propargyl alcohol and a catalytic amount of pyridine to the flask.
- Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
- Combine the fractions containing the desired product and remove the solvent to yield **3-(Prop-2-yn-1-yl)oxolane-2,5-dione**.
- Characterize the product using ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.

Reactivity and Potential Applications

The bifunctional nature of **3-(Prop-2-yn-1-yl)oxolane-2,5-dione** opens up numerous possibilities for its application in chemical synthesis and materials science.

Reactivity of Functional Groups

The molecule possesses two key reactive sites: the electrophilic anhydride ring and the nucleophilic/couplable terminal alkyne.



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